molecular formula C23H30N2O3 B2470602 2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 955592-70-8

2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2470602
CAS No.: 955592-70-8
M. Wt: 382.504
InChI Key: FAWKYSLJUDBTRV-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide features a 4-methoxyphenoxy acetamide core linked to a 1-propyl-tetrahydroquinolin-6-yl ethyl moiety.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-3-14-25-15-4-5-19-16-18(6-11-22(19)25)12-13-24-23(26)17-28-21-9-7-20(27-2)8-10-21/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWKYSLJUDBTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N1O3C_{18}H_{25}N_{1}O_{3} with a molecular weight of approximately 303.39 g/mol. The structure consists of a methoxyphenoxy group linked to a tetrahydroquinoline moiety through an ethyl chain.

Antioxidant Activity

Research indicates that compounds with similar structural features possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Phenoxy derivatives are known to exhibit anti-inflammatory effects. The inhibition of MPO can reduce the production of reactive oxygen species (ROS), thereby lowering inflammation levels in various tissues .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also offer neuroprotective benefits. Tetrahydroquinolines have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Data Tables

Biological Activity Mechanism References
AntioxidantScavenging ROS
Anti-inflammatoryMPO inhibition
NeuroprotectiveReceptor modulation

Case Studies

  • Study on MPO Inhibition :
    • A study demonstrated that similar phenoxy compounds effectively inhibited MPO activity in vitro. This inhibition was linked to reduced inflammatory markers in animal models .
  • Neuroprotection in Animal Models :
    • Research involving tetrahydroquinoline derivatives showed promising results in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic application for neurodegenerative conditions .
  • Clinical Implications :
    • While direct clinical studies on this specific compound are lacking, related compounds have been evaluated for their therapeutic potential in conditions such as Parkinson's disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The tetrahydroquinoline/tetrahydroisoquinoline core is shared with several compounds in and . Key differences include:

Compound Core Structure Substituents at R1 (Heterocycle) Substituents at R2 (Acetamide) Yield (%) Biological Target
Target Compound Tetrahydroquinoline 1-Propyl 4-Methoxyphenoxy N/A Not specified in evidence
Compound 20 () Tetrahydroisoquinoline Cyclopropylmethyl Acetamide 30 Melatonin receptors
Compound 22 () Tetrahydroisoquinoline Benzyl Acetamide 42 Melatonin receptors
(S)-35 () Tetrahydroquinolin-2-one 1-Methylpyrrolidin-2-yl ethyl Thiophene-2-carboximidamide N/A Not specified

Key Observations :

  • The thiophene carboximidamide in (S)-35 () introduces a sulfur-containing group, which could influence binding affinity compared to the target’s methoxyphenoxy group .

Acetamide Functional Group Variations

The acetamide moiety is critical for activity in many analogs:

Compound (Source) Acetamide Substituent Pharmacological Notes
Target Compound 4-Methoxyphenoxy Likely modulates electron distribution; methoxy enhances solubility
N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide () 4-Methoxyphenoxy Dimethylaminopropyl chain may increase basicity, affecting receptor interactions
Pretilachlor () Chloro + diethylphenyl Agrochemical use; chloroacetamide acts as a herbicide
Peliglitazar () 4-Methoxyphenoxy (carbamate linkage) Antidiabetic; carbamate vs. acetamide alters metabolic stability

Key Observations :

  • The 4-methoxyphenoxy group (shared with Peliglitazar) is associated with metabolic and receptor-targeting applications, whereas chloroacetamides () are restricted to agrochemicals .
  • Replacing the acetamide with a carbamate (Peliglitazar) introduces a hydrolytically labile bond, contrasting with the target compound’s stability .

Structural-Activity Relationship (SAR) Insights

  • Heterocyclic Substituents : Bulky groups (e.g., benzyl in Compound 22) may sterically hinder receptor binding, whereas smaller groups (cyclopropylmethyl in Compound 20) could enhance affinity .
  • Phenoxy vs. Thiophene Groups: The 4-methoxyphenoxy group’s electron-donating properties may favor π-π stacking in receptor pockets compared to thiophene’s aromatic heterocycle .

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